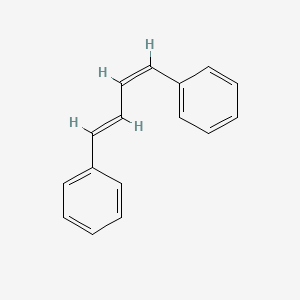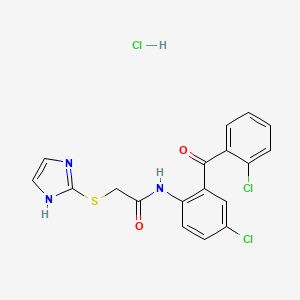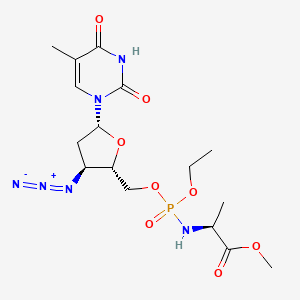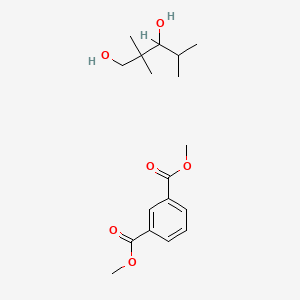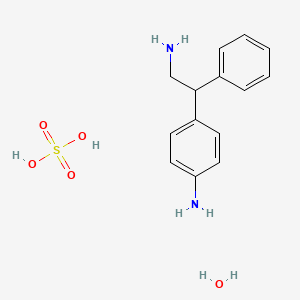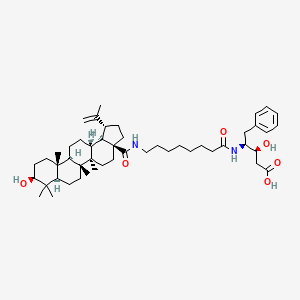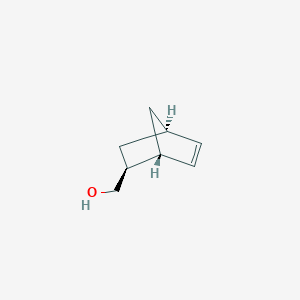
Sodium 2-ethyl-1-hexanol dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-ethyl-1-hexanol dihydrogen phosphate is a chemical compound with the molecular formula C8H18NaO4P. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound is a sodium salt of 2-ethyl-1-hexanol dihydrogen phosphate and is often utilized in the production of surfactants and other chemical intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-ethyl-1-hexanol dihydrogen phosphate typically involves the esterification of 2-ethyl-1-hexanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions include controlled temperatures and the use of catalysts to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified through distillation or crystallization to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-ethyl-1-hexanol dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphates.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions often involve the use of other metal salts or complexing agents.
Major Products: The major products formed from these reactions include various phosphate esters and salts, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium 2-ethyl-1-hexanol dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: It can be used in biochemical assays and as a reagent in various biological experiments.
Industry: It is used in the production of detergents, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 2-ethyl-1-hexanol dihydrogen phosphate involves its interaction with various molecular targets. In biochemical applications, it can act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. The pathways involved include the formation of micelles and other molecular aggregates that enhance the solubility and stability of compounds in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another surfactant with similar applications but different molecular structure.
Sodium lauryl ether sulfate: Used in detergents and personal care products.
Sodium stearate: Commonly used in soaps and cosmetics.
Uniqueness: Sodium 2-ethyl-1-hexanol dihydrogen phosphate is unique due to its specific molecular structure, which provides distinct properties such as lower foaming and higher stability in various chemical environments. This makes it particularly useful in applications where these properties are desired .
Eigenschaften
CAS-Nummer |
4100-43-0 |
|---|---|
Molekularformel |
C8H18NaO4P |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
sodium;2-ethylhexyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
FFXZJJYYSMVVIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)COP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



